3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde
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Overview
Description
3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol . This compound is characterized by the presence of an ethoxy group, a pyridin-4-ylmethoxy group, and a benzaldehyde moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxybenzaldehyde and 4-pyridinemethanol.
Reaction Conditions: The reaction is usually carried out under basic conditions using a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).
Procedure: The 3-ethoxybenzaldehyde is reacted with 4-pyridinemethanol in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure.
Purification: Using techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-Ethoxy-2-(pyridin-4-ylmethoxy)benzoic acid.
Reduction: 3-Ethoxy-2-(pyridin-4-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to modulation of biological pathways.
Chemical Reactions: The aldehyde group is reactive and can form various derivatives through nucleophilic addition or substitution reactions.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxybenzaldehyde: Lacks the pyridin-4-ylmethoxy group, making it less versatile in certain applications.
4-Pyridinemethanol: Lacks the benzaldehyde moiety, limiting its reactivity in aldehyde-specific reactions.
Uniqueness
3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H15NO3 |
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Molecular Weight |
257.28 g/mol |
IUPAC Name |
3-ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C15H15NO3/c1-2-18-14-5-3-4-13(10-17)15(14)19-11-12-6-8-16-9-7-12/h3-10H,2,11H2,1H3 |
InChI Key |
MAASMXMGNXRESM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC2=CC=NC=C2)C=O |
Origin of Product |
United States |
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